3-Ethyl-piperazin-2-one
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Description
“3-Ethyl-piperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .
Synthesis Analysis
A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .
Chemical Reactions Analysis
The synthesis of piperazin-2-ones involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
“3-Ethyl-piperazin-2-one” has a density of 0.966g/cm3 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
-
Asymmetric Catalytic Access to Piperazin-2-ones
- Scientific Field : Organic Chemistry .
- Application Summary : Piperazin-2-ones are used in the synthesis of the potent antiemetic drug Aprepitant . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones .
- Methods of Application : The process involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
- Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
-
Synthesis of Piperazine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
- Methods of Application : The synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
- Results or Outcomes : The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
-
Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach
- Scientific Field : Organic Chemistry .
- Application Summary : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
-
Recent Developments in the Synthesis of Piperazines
- Scientific Field : Heterocyclic Chemistry .
- Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
-
Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach
- Scientific Field : Organic Chemistry .
- Application Summary : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
-
Recent Developments in the Synthesis of Piperazines
- Scientific Field : Heterocyclic Chemistry .
- Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .
-
Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole
- Scientific Field : Medicinal Chemistry .
- Application Summary : The benzo [ c ]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, e.g., antibacterial, antitumor, antifungal and anti-inflammatory activities .
properties
IUPAC Name |
3-ethylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOEQIOVFBREJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405711 |
Source
|
Record name | 3-Ethyl-piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-piperazin-2-one | |
CAS RN |
90485-52-2 |
Source
|
Record name | 3-Ethyl-piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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